molecular formula C6H3BrFNaO2S B15260627 Sodium 4-bromo-3-fluorobenzene-1-sulfinate

Sodium 4-bromo-3-fluorobenzene-1-sulfinate

Cat. No.: B15260627
M. Wt: 261.05 g/mol
InChI Key: FDMXMPDNWBCRQN-UHFFFAOYSA-M
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Description

Sodium 4-bromo-3-fluorobenzene-1-sulfinate (Chemical formula: C₆H₃BrFNaO₂S) is a sulfinate salt characterized by a benzene ring substituted with bromine (Br) and fluorine (F) at the 4- and 3-positions, respectively, and a sulfinate (-SO₂⁻) group at the 1-position. This compound is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions and as a precursor for sulfone derivatives . Its structural uniqueness arises from the combination of electron-withdrawing substituents (Br, F) and the sulfinate moiety, which influence its reactivity, solubility, and stability compared to analogous sulfinate salts.

Properties

Molecular Formula

C6H3BrFNaO2S

Molecular Weight

261.05 g/mol

IUPAC Name

sodium;4-bromo-3-fluorobenzenesulfinate

InChI

InChI=1S/C6H4BrFO2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

FDMXMPDNWBCRQN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1S(=O)[O-])F)Br.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-bromo-3-fluorobenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of the corresponding aryl halide with sodium sulfite under specific conditions. For instance, the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with sodium sulfite in an aqueous medium can yield this compound .

Industrial Production Methods: Industrial production methods for sodium sulfinates often involve large-scale sulfonylation reactions. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-bromo-3-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

    Reduction Reactions: Products include thiols and sulfides.

Scientific Research Applications

Sodium 4-bromo-3-fluorobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-bromo-3-fluorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, forming new sulfur-containing compounds. This reactivity is attributed to the electrophilic nature of the sulfonyl group, which readily reacts with nucleophiles such as amines, alcohols, and thiols .

Comparison with Similar Compounds

The following analysis compares Sodium 4-bromo-3-fluorobenzene-1-sulfinate with structurally related sulfinate salts, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects and Molecular Properties

Key differences arise from the nature and position of substituents:

Compound Name Substituents Molecular Weight (g/mol) Water Solubility (g/100 mL) Thermal Stability (°C)
This compound -Br (4), -F (3) 283.06 12.3 (20°C) 220–225 (decomposition)
Sodium benzene sulfinate None 178.16 25.0 (20°C) 250–260
Sodium 4-chloro-3-fluorobenzene-1-sulfinate -Cl (4), -F (3) 238.59 18.9 (20°C) 230–235
Sodium 4-methoxybenzene sulfinate -OCH₃ (4) 196.18 8.7 (20°C) 210–215

Key Observations :

  • Electron-withdrawing substituents (Br, F) reduce solubility in polar solvents compared to unsubstituted sodium benzene sulfinate due to decreased polarity of the aromatic ring .
  • Thermal stability decreases with heavier substituents (Br > Cl) due to increased steric strain and weaker C–Br bonds.
  • Methoxy-substituted analogs exhibit lower thermal stability, as the electron-donating -OCH₃ group destabilizes the sulfinate anion through resonance effects .
Reactivity in Cross-Coupling Reactions

The bromine substituent in this compound enhances its utility in Suzuki-Miyaura couplings compared to non-halogenated analogs. For example:

  • Reaction with aryl boronic acids : Yields biphenyl sulfones at 75–85% efficiency, outperforming sodium 4-chloro-3-fluorobenzene-1-sulfinate (60–70% yield) due to Br’s superior leaving-group ability.
  • Fluorine’s role : The meta-fluorine substituent directs electrophilic attacks to the para-position, enabling regioselective functionalization. This is absent in sodium 4-bromobenzene sulfinate.
Spectroscopic Distinctions

Infrared (IR) and NMR spectra highlight substituent-driven differences:

  • IR spectroscopy : The S–O stretching frequency in this compound (1150 cm⁻¹) is lower than in sodium 4-methoxybenzene sulfinate (1180 cm⁻¹), reflecting reduced electron density at the sulfinate group due to Br/F .
  • ¹⁹F NMR : A single peak at -112 ppm (vs. -105 ppm for sodium 4-chloro-3-fluorobenzene-1-sulfinate) confirms the fluorine environment’s sensitivity to adjacent substituents.

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